molecular formula C10H14FN B123257 4-(4-Fluorophenyl)butan-1-amine CAS No. 149080-28-4

4-(4-Fluorophenyl)butan-1-amine

Cat. No.: B123257
CAS No.: 149080-28-4
M. Wt: 167.22 g/mol
InChI Key: VIYIIBCNUSHUSE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H14FN. It belongs to the class of phenethylamines and is known for its psychoactive properties. This compound is also referred to as this compound .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)butan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

4-(4-Fluorophenyl)butan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzenebutanamine: Similar structure but without the fluorine substitution.

    4-Fluoroamphetamine: Another phenethylamine derivative with similar psychoactive properties.

Uniqueness: 4-(4-Fluorophenyl)butan-1-amine is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. The fluorine substitution enhances its stability and alters its interaction with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIIBCNUSHUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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